2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a glucopyranosyl moiety, and a delta-lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone involves several steps, starting from ergosterol or related sterols. The key steps typically include:
Oxidation: Introduction of the 1-oxo group through selective oxidation reactions.
Hydroxylation: Addition of hydroxyl groups at the 7alpha and 22 positions using specific hydroxylating agents.
Glycosylation: Attachment of the beta-D-glucopyranosyl moiety through glycosylation reactions.
Lactonization: Formation of the delta-lactone ring via intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the precursor sterols, followed by chemical modifications to achieve the desired structure. Optimization of reaction conditions, such as temperature, pH, and solvent systems, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify the glucopyranosyl moiety or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction may produce diols.
Scientific Research Applications
(22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex steroids.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone involves its interaction with specific molecular targets, such as nuclear receptors and enzymes. By binding to these targets, the compound can modulate gene expression and influence various biological pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A precursor sterol with a similar core structure.
Ergocalciferol: A vitamin D2 analog derived from ergosterol.
Ergostane: The parent hydrocarbon structure of ergostane steroids.
Uniqueness
(22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXDMSFPWCORTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.